molecular formula C7H4ClFN2O2S B12819531 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride

5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride

Cat. No.: B12819531
M. Wt: 234.64 g/mol
InChI Key: QSYMNGOAFMVLOR-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a pre-formed benzimidazole ring. One common method includes the reaction of 5-fluoro-1H-benzo[d]imidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Transition metal catalysts such as palladium or nickel are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed through coupling reactions, leading to more complex molecular structures.

Scientific Research Applications

5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-benzo[d]imidazole-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    5-Bromo-1H-benzo[d]imidazole-2-sulfonyl chloride: Contains a bromine atom instead of fluorine.

    1H-benzo[d]imidazole-2-sulfonyl chloride: Lacks the halogen substituent.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride imparts unique properties such as increased reactivity and stability compared to its chloro and bromo analogs. This makes it particularly useful in applications requiring high reactivity and selectivity.

Properties

Molecular Formula

C7H4ClFN2O2S

Molecular Weight

234.64 g/mol

IUPAC Name

6-fluoro-1H-benzimidazole-2-sulfonyl chloride

InChI

InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)

InChI Key

QSYMNGOAFMVLOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)S(=O)(=O)Cl

Origin of Product

United States

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